(4E,8E,12E,16E)-N,N,4,8,13,17,21-Heptamethyldocosa-4,8,12,16,20-pentaen-1-amine oxide (4E,8E,12E,16E)-N,N,4,8,13,17,21-Heptamethyldocosa-4,8,12,16,20-pentaen-1-amine oxide
Brand Name: Vulcanchem
CAS No.: 100692-38-4
VCID: VC0010383
InChI: InChI=1S/C29H51NO/c1-25(2)15-11-18-28(5)21-12-19-26(3)16-9-10-17-27(4)20-13-22-29(6)23-14-24-30(7,8)31/h15-17,21-22H,9-14,18-20,23-24H2,1-8H3/b26-16+,27-17+,28-21+,29-22+
SMILES: CC(=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCC[N+](C)(C)[O-])C)C)C
Molecular Formula: C29H51NO
Molecular Weight: 429.7 g/mol

(4E,8E,12E,16E)-N,N,4,8,13,17,21-Heptamethyldocosa-4,8,12,16,20-pentaen-1-amine oxide

CAS No.: 100692-38-4

Main Products

VCID: VC0010383

Molecular Formula: C29H51NO

Molecular Weight: 429.7 g/mol

(4E,8E,12E,16E)-N,N,4,8,13,17,21-Heptamethyldocosa-4,8,12,16,20-pentaen-1-amine oxide - 100692-38-4

CAS No. 100692-38-4
Product Name (4E,8E,12E,16E)-N,N,4,8,13,17,21-Heptamethyldocosa-4,8,12,16,20-pentaen-1-amine oxide
Molecular Formula C29H51NO
Molecular Weight 429.7 g/mol
IUPAC Name (4E,8E,12E,16E)-N,N,4,8,13,17,21-heptamethyldocosa-4,8,12,16,20-pentaen-1-amine oxide
Standard InChI InChI=1S/C29H51NO/c1-25(2)15-11-18-28(5)21-12-19-26(3)16-9-10-17-27(4)20-13-22-29(6)23-14-24-30(7,8)31/h15-17,21-22H,9-14,18-20,23-24H2,1-8H3/b26-16+,27-17+,28-21+,29-22+
Standard InChIKey GPJDIHDLTQEECK-GUUMBNHASA-N
Isomeric SMILES CC(=CCC/C(=C/CC/C(=C/CC/C=C(\C)/CC/C=C(\C)/CCC[N+](C)(C)[O-])/C)/C)C
SMILES CC(=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCC[N+](C)(C)[O-])C)C)C
Canonical SMILES CC(=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCC[N+](C)(C)[O-])C)C)C
Synonyms 2-aza-2,3-dihydrosqualene N-oxide
PubChem Compound 5386478
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator